![molecular formula C12H14N2S B3023419 1-(2-isopropylphenyl)-1H-imidazole-2-thiol CAS No. 25372-32-1](/img/structure/B3023419.png)
1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Overview
Description
The compound “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group . The “2-isopropylphenyl” part of the name suggests the presence of an isopropyl group attached to a phenyl ring .
Molecular Structure Analysis
While the exact molecular structure of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” is not provided in the search results, we can infer some details based on its name. It likely contains an imidazole ring, a phenyl ring with an isopropyl group attached, and a thiol group .Chemical Reactions Analysis
The reactivity of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its specific structure. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions . The thiol group is also reactive and can undergo oxidation and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its specific structure. For example, the presence of the polar imidazole ring and the thiol group could influence its solubility in different solvents .Scientific Research Applications
Polyurethane Synthesis
Polyurethanes are versatile polymers used in foams, coatings, adhesives, and elastomers. Isocyanates play a crucial role in their synthesis. Researchers have explored the use of 2-isopropylphenyl isocyanate as a building block for polyurethane materials with tailored properties . Its unique structure may lead to specific performance enhancements.
Mechanism of Action
Future Directions
The future directions for research on “1-(2-isopropylphenyl)-1H-imidazole-2-thiol” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKIHWLEWBFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406935 | |
Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |
CAS RN |
25372-32-1 | |
Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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